

# GPR119 Agonists in the Clinical Arena: A Comparative Analysis Featuring DA-1241

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A deep dive into the clinical trial data of GPR119 agonists reveals a landscape of varied outcomes, with the novel agonist **DA-1241** demonstrating a promising profile for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comparative meta-analysis of clinical trial data for **DA-1241** and other notable GPR119 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

G protein-coupled receptor 119 (GPR119) has been a target of interest for metabolic diseases due to its role in glucose homeostasis and incretin hormone secretion.[1][2] Agonism of GPR119 is expected to stimulate insulin secretion and the release of glucagon-like peptide-1 (GLP-1), offering a dual mechanism for managing type 2 diabetes and potentially other metabolic disorders.[1][2] While numerous GPR119 agonists have entered clinical development, many have been discontinued due to a lack of robust efficacy.[1][3] This comparative guide focuses on the clinical data of **DA-1241**, a novel GPR119 agonist, in the context of other key players in this class, including MBX-2982, DS-8500a, and AR231453.

## **Comparative Clinical Efficacy of GPR119 Agonists**

The clinical development of GPR119 agonists has seen mixed results. While preclinical studies have often shown promise, this has not always translated to significant efficacy in human trials. [1] **DA-1241**, however, has recently shown positive results in a Phase 2a trial for MASH, a condition for which there are currently no FDA-approved therapies.[4]



### **DA-1241: Promising Results in MASH**

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of **DA-1241** in patients with presumed MASH.[5][6] The trial consisted of two parts: Part 1 assessed **DA-1241** as a monotherapy, while Part 2 investigated its efficacy in combination with sitagliptin, a DPP-4 inhibitor.[5]

Key findings from the 16-week treatment period include:

- Liver Enzymes: DA-1241 (100mg) demonstrated a statistically significant reduction in alanine transaminase (ALT) levels at weeks 4 and 8, with a near statistically significant reduction at week 16.[5][6] Similar trends were observed for aspartate aminotransferase (AST) and gamma-glutamyl transferase (GGT).[5]
- Liver Fat and Fibrosis: Significant improvements in the controlled attenuation parameter (CAP) score, a measure of liver fat, were seen with DA-1241 100mg.[5][6] When combined with sitagliptin, DA-1241 100mg also showed a statistically significant reduction in the FAST score, a non-invasive measure of fibrosis and inflammation.[5]
- Glycemic Control: DA-1241 led to statistically significant reductions in hemoglobin A1c (HbA1c).[5][7]
- Inflammatory Biomarkers: Preclinical data suggests DA-1241 has a positive effect on reducing liver inflammation.[4][8]

### Other GPR119 Agonists in Clinical Development

A number of other GPR119 agonists have been evaluated in clinical trials, primarily for type 2 diabetes.

MBX-2982: Phase 1 clinical trials of MBX-2982, a potent and selective GPR119 agonist, showed positive results in subjects with pre-diabetes.[9] It demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[10] In a multiple ascending dose study, MBX-2982 significantly reduced glucose excursions following a mixed meal and an oral glucose challenge.[9] However, its development appears to have stalled.
 [11]



- DS-8500a: This GPR119 agonist showed dose-dependent lowering of HbA1c in a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.[12][13] At 50mg and 75mg doses, DS-8500a also significantly lowered fasting plasma glucose (FPG) and postprandial glucose.[12] Furthermore, it demonstrated favorable changes in lipid profiles, reducing total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol.[12][13] Despite these positive findings, the development of DS-8500a was discontinued.[1]
- AR231453: While AR231453 is a well-characterized GPR119 agonist in preclinical studies, detailed clinical trial data in humans is less readily available in the public domain.[14][15][16] Preclinical studies have shown its ability to stimulate β-cell replication and improve islet graft function in diabetic mice.[17] Early clinical trials were initiated, but like many others in its class, it did not progress to later stages.[11]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the clinical trials of **DA-1241**, MBX-2982, and DS-8500a.

Table 1: **DA-1241** Phase 2a MASH Trial Results (16 Weeks)



Endpoint	DA-1241 50mg	DA-1241 100mg	DA-1241 100mg + Sitagliptin 100mg	Placebo	p-value (vs. Placebo)
ALT Normalization (Odds Ratio)	10.500	-	-	-	0.0487[6]
ALT Reduction (U/L) at Week 16	-	Near significant reduction[5] [6]	-	-	0.0506[6]
CAP Score Improvement	-	Significant[5] [6]	Significant[5]	-	0.0308 (100mg) / 0.0452 (combo)[6]
FAST Score Reduction	-	-	Significant[5]	-	0.0416[6]
HbA1c Reduction	-	Significant[5]	Significant[7]	-	Statistically Significant[5]

Table 2: MBX-2982 Phase 1 Trial Results in Pre-diabetics

Endpoint	MBX-2982 (25-600mg)	Placebo
Glucose Excursion Reduction (Mixed Meal)	34% to 51% reduction[9]	-
Glucose Excursion Reduction (Oral Glucose Challenge)	Similar decreases to mixed meal[9]	-

Table 3: DS-8500a Phase 2b Trial Results in Type 2 Diabetes (12 Weeks)



Endpoint	DS-8500a 25mg	DS-8500a 50mg	DS-8500a 75mg	Placebo	p-value (vs. Placebo)
Change in HbA1c from Baseline	-0.23%[12] [13]	-0.37%[12] [13]	-0.44%[12] [13]	-	0.0173 (25mg) / 0.0001 (50mg) / <0.0001 (75mg)[12] [13]
Fasting Plasma Glucose (FPG)	-	Significant Reduction[12]	Significant Reduction[12]	-	-
2-hour Postprandial Glucose (2hr- PPG)	-	Significant Reduction[12]	Significant Reduction[12]	-	-
Total Cholesterol	-	Significant Reduction[12] [13]	Significant Reduction[12] [13]	-	-
LDL- Cholesterol	-	Significant Reduction[12] [13]	Significant Reduction[12] [13]	-	-
Triglycerides	-	Significant Reduction[12] [13]	Significant Reduction[12] [13]	-	-
HDL- Cholesterol	-	Significant Increase[12] [13]	Significant Increase[12] [13]	-	-

## **Experimental Protocols**

A general overview of the experimental protocols for the key clinical trials is provided below.



### DA-1241 Phase 2a MASH Trial

- Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]
- Participants: 109 subjects with presumed MASH.
- Intervention:
  - Part 1: DA-1241 (50mg or 100mg) or placebo, once daily.[18]
  - Part 2: DA-1241 (100mg) in combination with sitagliptin (100mg) or placebo, once daily.
- Primary Endpoint: Change in ALT levels from baseline to 16 weeks.
- Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, FAST score, and HbA1c.[5][6]

### DS-8500a Phase 2b Type 2 Diabetes Trial

- Study Design: A 12-week, randomized, double-blind, parallel-group comparison study.[12]
   [13]
- Participants: Japanese patients with type 2 diabetes and HbA1c between ≥ 7.0% and <</li>
   10.0%.[12][13]
- Intervention: Placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg, once daily for 12 weeks.[12][13]
- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.[12][13]
- Secondary Endpoints: Changes in fasting plasma glucose (FPG), glucose AUC during a
  meal tolerance test, 2-hour postprandial glucose (2hr-PPG), and lipid parameters.[12][13]

# Signaling Pathways and Experimental Workflows GPR119 Signaling Pathway



Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones. The diagram below illustrates this pathway.



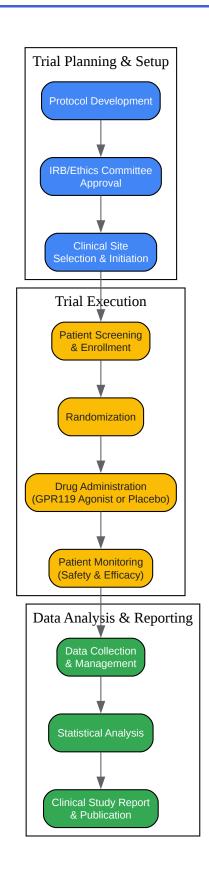
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Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.

### **Clinical Trial Workflow**

The following diagram outlines a typical workflow for a Phase 2 clinical trial of a GPR119 agonist.





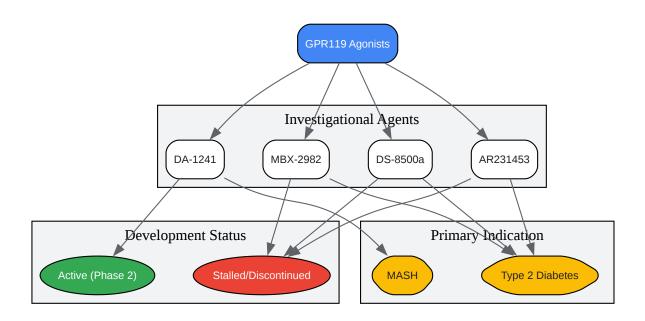
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Caption: Generalized workflow for a Phase 2 clinical trial of a GPR119 agonist.



## **Comparative Overview of GPR119 Agonists**

This diagram provides a logical relationship overview of the GPR119 agonists discussed.



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Caption: Comparative overview of the development status and primary indication of key GPR119 agonists.

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### Validation & Comparative





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